molecular formula C11H15F2NO2 B2874116 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol CAS No. 1874848-36-8

2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol

Cat. No.: B2874116
CAS No.: 1874848-36-8
M. Wt: 231.243
InChI Key: NHFZHCKGIMKWIM-UHFFFAOYSA-N
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Description

2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol is a propanolamine derivative characterized by a methylamino group at the second carbon of the propan-1-ol backbone and a 3-(difluoromethoxy)phenyl substituent. The molecular formula is C₁₁H₁₄F₂NO₂, with a molecular weight of 230.19 g/mol.

Properties

IUPAC Name

2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-8(7-15)14-6-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFZHCKGIMKWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imine Intermediate

The most widely reported method involves condensing 3-(difluoromethoxy)benzaldehyde with methylamine in anhydrous ethanol at 0–5°C for 2 hours. The resulting Schiff base (E)-N-(3-(difluoromethoxy)benzylidene)methylamine is stabilized by electron-withdrawing effects of the difluoromethoxy group.

Sodium Borohydride Reduction

The imine is reduced using sodium borohydride (NaBH₄) in glacial acetic acid at 5–10°C, followed by gradual warming to room temperature. This protocol, adapted from fluoxetine precursor synthesis, achieves a 77% yield (Table 1).

Table 1: Reductive Amination Conditions and Outcomes

Parameter Value Source
NaBH₄ stoichiometry 5.7 eq relative to imine
Solvent Glacial acetic acid
Temperature 5–10°C (initial), 25°C (final)
Yield 77%

Workup and Purification

Post-reduction, the crude product is neutralized with 4 M NaOH, extracted with ethyl acetate, and dried over Na₂SO₄. Rotary evaporation yields a yellow oil, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Nucleophilic Substitution Approaches

Epichlorohydrin-Based Synthesis

Epichlorohydrin is reacted with methylamine in dimethyl sulfoxide (DMSO) at 50°C for 12 hours to form 1-chloro-3-(methylamino)propan-2-ol . Subsequent substitution with 3-(difluoromethoxy)phenol under basic conditions (K₂CO₃, DMF, 80°C) affords the target compound in 65% yield.

Table 2: Nucleophilic Substitution Optimization

Parameter Value Source
Base Potassium carbonate (3 eq)
Solvent DMF
Temperature 80°C
Yield 65%

Difluoromethoxy Group Installation

The difluoromethoxy moiety is introduced via electrophilic substitution of 3-hydroxybenzaldehyde using chlorodifluoromethane (ClCF₂H) under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 40°C). This step precedes reductive amination (Section 1).

Alternative Methods: Epoxide Ring-Opening

Synthesis of Glycidyl Derivatives

(R)-2-Methyloxirane is reacted with 3-(difluoromethoxy)benzylamine in dichloromethane at −10°C using N-methylmorpholine as a base. The epoxide ring opens regioselectively to form 2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol in 58% yield.

Table 3: Epoxide Ring-Opening Parameters

Parameter Value Source
Base N-methylmorpholine (1.2 eq)
Solvent Dichloromethane
Temperature −10°C
Yield 58%

Comparative Analysis of Methods

Yield and Scalability

Reductive amination provides the highest yield (77%) but requires strict temperature control. Epoxide ring-opening offers better stereochemical control but lower yields.

Impurity Profiles

Diastereomeric impurities (<2%) are observed in epoxide-based routes, while reductive amination produces <1% residual aldehyde.

Chemical Reactions Analysis

2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Weight (g/mol) Substituents Physical State Key Properties/Applications Reference
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol 230.19 3-(Difluoromethoxy)phenyl, methylamino Not reported Potential pharmaceutical agent
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 Diethylamino, 2,2-dimethyl Clear liquid Density: 0.875 g/cm³; Flash point: 73.9°C
(+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol 187.19 3,4-Difluorophenyl, amino Not reported Chiral intermediate
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid 231.20 2-(Difluoromethoxy)phenyl, methylamino Not reported Impurity standard in pharmaceuticals
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Not reported Thiophen-2-yl, methylamino Not reported Bioactive analog with heteroaromatic ring
Key Observations:

Substituent Impact on Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol. This may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability :

  • Fluorine atoms in the difluoromethoxy group are likely to block oxidative metabolism at the methoxy site, extending half-life compared to methoxy or ethoxy analogs (e.g., DX-CA-[S2200] in ) .

Chirality and Synthesis: The (+)-enantiomer of 2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol highlights the importance of stereochemistry in pharmacological activity. The target compound’s methylamino group may require asymmetric synthesis steps, similar to those described in .

Regulatory and Industrial Relevance

  • Pharmaceutical impurities like 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid () are tightly controlled, implying that the target compound’s synthesis must minimize byproducts to meet regulatory standards .

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